[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine is a chemical compound characterized by its complex molecular structure and potential applications in various scientific fields. This compound belongs to the class of organic compounds that are often synthesized for research purposes, particularly in medicinal chemistry and material science.
This compound can be synthesized through various chemical reactions involving simpler precursors. The development of synthetic methods for such compounds has been a focus of research in organic chemistry, particularly for creating novel materials and pharmaceuticals.
The compound can be classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. Its structure includes a methoxy group and an oxan-4-yloxy substituent, which contribute to its chemical properties and reactivity.
The synthesis of [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine can be approached through several methods, including:
The synthesis typically begins with the preparation of the aromatic ring, followed by the introduction of functional groups such as methoxy and oxan-4-yloxy. The final step involves amination, where an amine group is introduced to form the final product. Reaction conditions such as temperature, pressure, and catalysts play crucial roles in determining the yield and purity of the synthesized compound.
The molecular formula for this compound is , indicating it consists of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is approximately 225.27 g/mol.
[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating nature of the methoxy group, which can stabilize positive charges during electrophilic reactions. Additionally, the oxan ring may undergo ring-opening reactions under certain conditions, leading to new derivatives.
The mechanism of action for [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine typically involves its interaction with biological targets at the molecular level. For instance:
[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine has potential applications in:
Research continues to explore its full potential across these fields, emphasizing the importance of understanding both synthetic pathways and biological interactions.
The systematic naming of [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine follows IUPAC conventions for substituted benzenes with alicyclic ethers. The parent structure is "phenylmethanamine" (benzylamine), with substituents at C3 and C4 of the aromatic ring. "3-Methoxy" designates the methoxy (–OCH₃) group at position 3, while "4-(oxan-4-yloxy)" specifies the tetrahydropyran-4-yl ether linkage at position 4. "Oxan" is the preferred prefix for tetrahydropyran under IUPAC rules, distinguishing it from other saturated oxygen heterocycles [7].
Structurally, this compound belongs to three overlapping taxonomic categories:
Table 1: Nomenclature Comparison of Structurally Related Phenylmethanamine Derivatives
Compound | Systematic Name | Key Substituents |
---|---|---|
[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine | [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine | 3-OMe, 4-(oxan-4-yloxy) |
EVT-1816112 (Isomer) | {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine | 4-OMe, 3-(oxan-4-yloxymethyl) |
3-Methoxy-4-ethoxyphenethylamine | 2-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine | 4-OEt, 3-OMe (phenethylamine backbone) |
Bevenopran precursor | 5-[4-[[2-(4-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]pyrazine-2-carboxamide | 2-OMe, 4-(aminomethyl) with pyrazine carboxamide |
Common naming variants include "3-methoxy-4-(tetrahydropyran-4-yloxy)benzylamine," though "oxan" remains technically precise. Patent literature frequently employs truncated names like "methoxy-oxanoxy benzylamine" when systematic names are established earlier [3] [7]. The amine group’s basicity (pKₐ ~9–10) classifies it as a moderate base, facilitating salt formation with pharmaceutical acids like hydrochloride or methanesulfonate [7].
Positional isomerism critically influences the physicochemical and biological properties of methoxy- and oxan-oxy-substituted phenylmethanamines. [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine exhibits meta-methoxy and para-oxan-oxy substitution, distinct from its commercially available isomer {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine (EVT-1816112, CAS 1423032-13-6) . The latter features a para-methoxy group and a meta-positioned oxan-4-yloxymethyl (–CH₂OC₅H₉O) ether, creating key structural differences:
Table 2: Physicochemical Comparison of Positional Isomers
Property | [3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine | {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine (EVT-1816112) |
---|---|---|
Molecular Formula | C₁₃H₁₉NO₃ | C₁₄H₂₁NO₃ |
Molecular Weight (g/mol) | 237.30 | 251.32 |
Substituent Relationship | 1,2-disubstituted (meta/para) | 1,3-disubstituted (ortho/para relative to –CH₂NH₂) |
Key Synthetic Challenges | Achieving meta-methoxy selectivity | Controlling reductive amination yield |
Dipole Moment (Calculated) | ~2.8–3.2 D | ~3.0–3.5 D |
The oxan-4-yloxy group’s conformational flexibility also differs between isomers. When attached directly via oxygen (title compound), the tetrahydropyran ring adopts equatorial positions relative to the ether bond, enhancing stability. In EVT-1816112’s –CH₂OC₅H₉O group, the methylene linker adds torsional freedom but reduces ring planarity [3].
Tetrahydropyran-oxygenated amines emerged from mid-20th-century heterocyclic chemistry, with key developments:
Table 3: Evolution of Key Tetrahydropyran-Oxygenated Scaffolds
Era | Scaffold Type | Synthetic Innovation | Application Target |
---|---|---|---|
1950s–1970s | Carbohydrate-fused oxanes | Acid-catalyzed cyclization of diols | Antibiotic adjuvants |
1980s–1990s | Aryloxymethyl-oxanes | Nucleophilic substitution on halides | Neuroactive phenethylamine analogs |
2000s–2010s | Oxan-4-yloxy benzylamines | Reductive amination/etherification hybrid routes | GPCR-targeted therapies |
2020s–Present | Chiral oxane-amine conjugates | Activated esters (e.g., cholesteryl-4-nitrophenolate) | Prodrugs and polymer-drug conjugates |
The title compound represents a modern iteration where oxan-4-yloxy etherification optimizes pharmacokinetics. Contemporary synthesis employs cholesteryl-4-nitrophenolate-like activated esters, avoiding corrosive chloroformates [5]. Computational studies confirm that oxan-4-yloxy groups lower HOMO-LUMO energy gaps compared to smaller heterocycles, facilitating electronic interactions in biological targets [6]. Patent analyses reveal accelerating use of such scaffolds in kinase inhibitors and neurotransmitter modulators since 2010, underscoring their evolving importance [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4